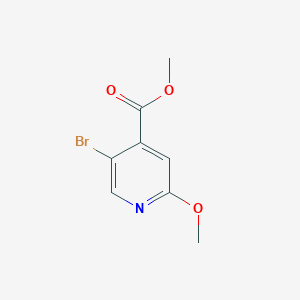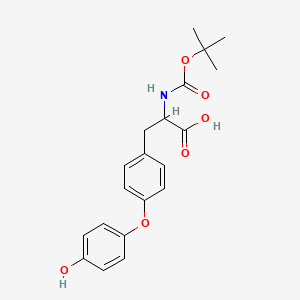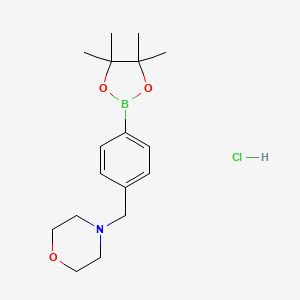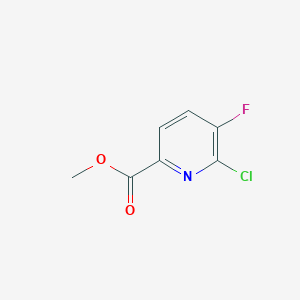![molecular formula C15H16N4O2 B1463697 1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea CAS No. 1279692-21-5](/img/structure/B1463697.png)
1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea
Übersicht
Beschreibung
1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea, or CMP-MPU, is a synthetic organic compound that has been used in various scientific research applications. CMP-MPU has been studied due to its potential to act as an inhibitor of enzymes, as well as its ability to interact with other molecules. This compound has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
CMP-MPU has been studied for its potential to act as an inhibitor of enzymes. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. CMP-MPU has also been studied for its ability to interact with other molecules, such as proteins, and has been found to interact with the protein calmodulin.
Wirkmechanismus
CMP-MPU has been found to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from catalyzing the reaction. It has also been found to interact with other molecules, such as proteins, by binding to the molecule and altering its structure and/or function.
Biochemical and Physiological Effects
CMP-MPU has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of effects on the body, including increased alertness, increased muscle tone, and increased heart rate. CMP-MPU has also been found to interact with the protein calmodulin, which is involved in a variety of cellular processes. This interaction can lead to changes in the structure and/or function of the protein, which can have a variety of effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
CMP-MPU has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a convenient reagent for use in laboratory experiments. Additionally, CMP-MPU has been found to be an effective inhibitor of enzymes, making it a useful tool for studying the effects of enzyme inhibition. However, CMP-MPU can also be toxic, and care must be taken to ensure that it is handled safely.
Zukünftige Richtungen
The potential future directions for research on CMP-MPU are numerous. One potential direction is to further explore its potential as an inhibitor of enzymes, as well as its ability to interact with other molecules. Additionally, further research could be conducted to explore the biochemical and physiological effects of CMP-MPU, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the potential for CMP-MPU to be used in drug delivery systems, as well as its potential for use in other laboratory experiments.
Eigenschaften
IUPAC Name |
1-[3-(carbamoylamino)phenyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-5-2-3-8-13(10)19-15(21)18-12-7-4-6-11(9-12)17-14(16)20/h2-9H,1H3,(H3,16,17,20)(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLICCBOUQFSIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[5-(Azepan-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid hydrochloride](/img/structure/B1463619.png)


![3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1463622.png)



![3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1463628.png)
![3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1463632.png)

